

Avibactam: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that has emerged as a critical tool in combating antimicrobial resistance.^{[1][2]} Developed to be co-administered with β -lactam antibiotics, such as ceftazidime, it restores their efficacy against a broad spectrum of bacteria that have acquired resistance through the production of β -lactamase enzymes.^[2] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of avibactam, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Avibactam is a synthetic diazabicyclooctane derivative.^[2] Its unique structure, lacking a traditional β -lactam ring, is central to its mechanism of action and its stability against hydrolysis by certain β -lactamases.

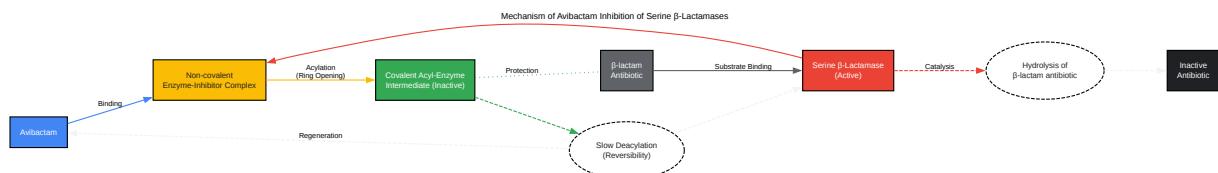
Table 1: Chemical and Physical Properties of Avibactam

Property	Value	Reference(s)
IUPAC Name	[(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate	[1]
Chemical Formula	<chem>C7H11N3O6S</chem>	[1]
Molecular Weight	265.25 g/mol	[1]
CAS Number	1192500-31-4	[1]
Melting Point	>208°C (decomposes)	[3]
Solubility	Soluble in water and DMSO.	[4]
pKa	Data not readily available in cited literature.	
Appearance	White to beige powder.	[4]

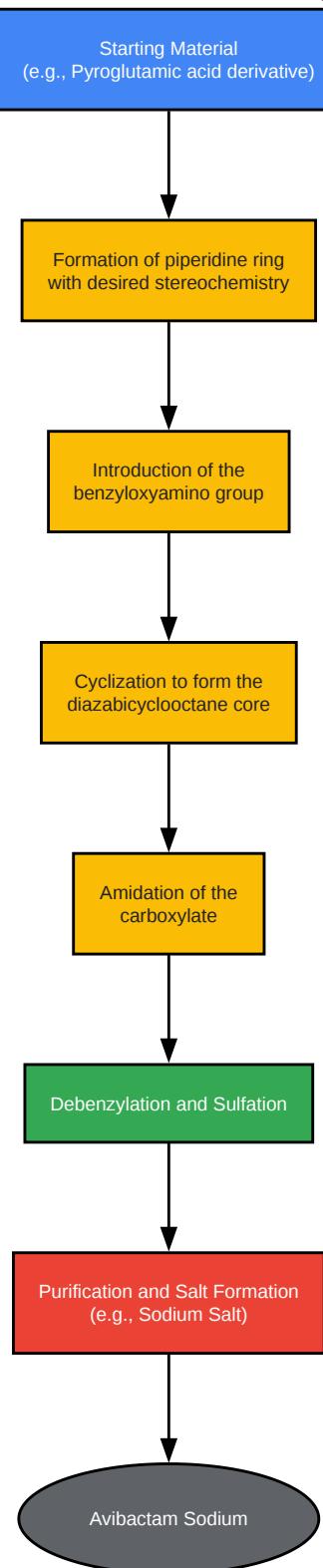
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of avibactam.

Table 2: Spectroscopic Data for Avibactam


Technique	Data	Reference(s)
¹ H NMR	Specific chemical shifts and coupling constants are not detailed in the provided search results but are used for structural confirmation during synthesis.	[2]
¹³ C NMR	Specific chemical shifts are not detailed in the provided search results but are essential for structural confirmation.	[5][6]
IR Spectroscopy	Characteristic absorption bands would include those for C=O (amide and urea), N-H, S=O (sulfate), and C-N bonds. Specific peak locations are not detailed in the provided search results.	[7][8]
Mass Spectrometry	ESI-MS/MS analysis shows characteristic fragmentation patterns. For instance, a transition of m/z 264.0 → 96.0 has been reported in negative ion mode.	

Mechanism of Action


Avibactam is a covalent, reversible inhibitor of a wide range of serine β -lactamases, including Ambler class A, class C, and some class D enzymes.[9][10] Unlike traditional β -lactamase inhibitors, avibactam's mechanism does not involve a β -lactam ring.

The inhibitory process begins with the acylation of the active site serine residue of the β -lactamase by avibactam, opening its diazabicyclooctane ring to form a stable, covalent acyl-enzyme intermediate.[9] This covalent bond effectively inactivates the enzyme, preventing it

from hydrolyzing β -lactam antibiotics. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the intact avibactam molecule can be slowly released, although the rate of deacylation is very slow for many β -lactamases.[\[11\]](#)

Generalized Workflow for Avibactam Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avibactam INT 1 synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics of avibactam inhibition against Class A, C, and D β -lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kinetics of Avibactam Inhibition against Class A, C, and D β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avibactam: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12723627#chemical-properties-and-structure-of-avibactam>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com